((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine
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Description
Safety and Hazards
((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine
is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is advised to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
The primary targets of ((4-Chlorophenyl)sulfonyl)((4-fluorophenyl)methyl)amine are currently unknown. This compound is a sulfone analog of 4-chlorophenyl methyl sulfide
Mode of Action
It is known that sulfone compounds can interact with various biological targets, leading to changes in cellular processes
Result of Action
Given the diverse biological activities of sulfone compounds, it is likely that this compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
4-chloro-N-[(4-fluorophenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-11-3-7-13(8-4-11)19(17,18)16-9-10-1-5-12(15)6-2-10/h1-8,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRRQEPAUAJFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976546 |
Source
|
Record name | 4-Chloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70976546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6105-47-1 |
Source
|
Record name | 4-Chloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70976546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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